molecular formula C22H14ClN3OS B3018842 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 477486-41-2

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B3018842
CAS No.: 477486-41-2
M. Wt: 403.88
InChI Key: WIWMMJIZCLQTJR-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a benzo[b]thiophene ring, and a carboxamide group

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide is unique due to the combination of the benzimidazole and benzo[b]thiophene rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3OS/c23-19-15-8-1-4-11-18(15)28-20(19)22(27)24-14-7-5-6-13(12-14)21-25-16-9-2-3-10-17(16)26-21/h1-12H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWMMJIZCLQTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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